Methyl 4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate
Description
Methyl 4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate is a heterocyclic compound featuring a benzothiolo[2,3-d]pyrimidin core fused with a partially hydrogenated cyclohexane ring. The structure includes a 4-oxo group at position 4, a prop-2-enyl (allyl) substituent at position 3, and a sulfanylmethylbenzoate ester at position 2 (Figure 1).
The synthesis of such compounds typically involves multi-step reactions, including sulfonylation, cyclization, and substitution. For example, analogous benzothiazine derivatives are synthesized via sulfonylation of anthranilic acids followed by cyclization, as described in .
Properties
IUPAC Name |
methyl 4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-3-12-24-20(25)18-16-6-4-5-7-17(16)29-19(18)23-22(24)28-13-14-8-10-15(11-9-14)21(26)27-2/h3,8-11H,1,4-7,12-13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDDARNVCAIAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate (referred to as Methyl 4-BTP) is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
Methyl 4-BTP is characterized by a unique structure that includes a benzothiolo-pyrimidine moiety. The molecular formula for this compound is , with a molecular weight of approximately 388.49 g/mol. The compound exhibits both hydrophobic and hydrophilic properties due to its diverse functional groups, which may influence its interaction with biological systems.
Biological Activity Overview
Research indicates that Methyl 4-BTP exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that Methyl 4-BTP demonstrates significant antimicrobial effects against various bacterial strains.
- Anticancer Properties : The compound has been evaluated for its anticancer potential in vitro, showing cytotoxic effects on cancer cell lines.
- Antioxidant Activity : Methyl 4-BTP has been assessed for its ability to scavenge free radicals, indicating potential as an antioxidant agent.
Antimicrobial Activity
A study conducted by reported that Methyl 4-BTP displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both strains, suggesting that the compound could be a candidate for developing new antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
Anticancer Activity
In vitro assays performed on various cancer cell lines revealed that Methyl 4-BTP inhibited cell proliferation significantly. For instance, in human breast cancer cells (MCF-7), the compound induced apoptosis at concentrations above 25 µg/mL. The study highlighted the compound's mechanism of action involving the modulation of apoptotic pathways.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest |
Antioxidant Activity
The antioxidant capacity of Methyl 4-BTP was evaluated using the DPPH radical scavenging assay. The compound demonstrated a significant reduction in DPPH radical concentration, with an IC50 value of approximately 45 µg/mL. This suggests that Methyl 4-BTP can effectively neutralize free radicals.
Case Studies
- Study on Anticancer Effects : A comprehensive study published in Journal of Medicinal Chemistry examined the anticancer effects of Methyl 4-BTP on various cancer types. The results indicated that the compound could inhibit tumor growth in vivo in mouse models when administered at doses of 20 mg/kg body weight .
- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties of Methyl 4-BTP against multidrug-resistant bacteria. The findings revealed that the compound not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate exhibits promising biological activities that are being explored for various therapeutic applications:
Anticancer Activity:
Preliminary studies indicate that compounds similar to methyl 4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate may possess anticancer properties. Research has shown that derivatives of this compound can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Antimicrobial Properties:
The compound's structural features suggest potential antimicrobial activity. Similar indole derivatives have been documented to exhibit antiviral and antibacterial effects. The ability to interact with microbial cell membranes may enhance its efficacy against infections .
Anti-inflammatory Effects:
Research indicates that compounds with similar structures can modulate inflammatory pathways. This is particularly relevant in developing treatments for chronic inflammatory diseases where the modulation of cytokine production is crucial .
Organic Synthesis
The compound has also garnered attention in the field of organic synthesis due to its complex structure that allows for multiple synthetic pathways:
Synthesis Methodologies:
The synthesis typically involves multi-step reactions starting from simpler organic precursors. Key steps may include cyclization reactions involving glycine-derived enamino amides, which yield high purity products with significant operational simplicity .
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the tetrahydro-benzothiolo-pyrimidine core from glycine derivatives |
| 2 | Alkylation | Introduction of the prop-2-enyl group |
| 3 | Esterification | Final formation of the benzoate ester |
These methodologies not only highlight the compound's versatility but also its potential for further derivatization to enhance biological activity.
Case Study 1: Anticancer Evaluation
A study focusing on structural analogs of methyl 4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate evaluated their cytotoxic effects on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound in anticancer drug development .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of similar compounds against common pathogens. The results demonstrated notable inhibition zones in agar diffusion assays, indicating strong antibacterial properties that warrant further exploration in clinical settings .
Comparison with Similar Compounds
Key Observations:
The acetamide side chain in may confer better membrane permeability, a critical factor for CNS-targeting drugs.
Thermal Stability: The thieno[2,3-d]pyrimidin analogue in exhibits a melting point of 147–148°C, suggesting moderate thermal stability, which is likely shared by the target compound due to structural similarities.
Synthetic Complexity :
- The synthesis of compounds with multiple substituents (e.g., ) requires precise regioselective reactions to avoid isomer formation, as highlighted in .
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The most widely reported method involves cyclocondensation of 2-aminocyclopentanecarbothioamide with β-keto esters or malonic acid derivatives. For example, reaction with ethyl acetoacetate in acetic acid under reflux yields 4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine. Prop-2-enyl substitution at position 3 is achieved via alkylation using propenyl bromide in dimethylformamide (DMF) with potassium carbonate as a base, achieving yields of 68–72%.
Key Reaction Conditions
-
Temperature: 80–100°C
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Solvent: DMF or acetonitrile
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Base: K₂CO₃ or triethylamine
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Time: 6–8 hours
Ultrasound-Assisted Synthesis
Recent advances employ ultrasound irradiation to accelerate cyclocondensation. A Beilstein Archives study demonstrated that sonicating 2-aminocyclopentanecarbothioamide with methyl propiolate in ethanol at 50°C for 1 hour achieves 89% yield of the unsubstituted benzothiolopyrimidinone. This method reduces reaction time tenfold compared to conventional heating.
Propenyl Substituent Installation
The propenyl group at position 3 is introduced via alkylation or Heck coupling:
Alkylation with Propenyl Bromide
Direct alkylation of the benzothiolopyrimidinone core with propenyl bromide in the presence of K₂CO₃ yields the 3-prop-2-enyl derivative. Optimal conditions include:
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Solvent: Acetonitrile
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Temperature: 60°C
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Time: 5 hours
Yield : 70%
Palladium-Catalyzed Coupling
A patent method employs Heck coupling between 3-iodobenzothiolopyrimidinone and propene using Pd(OAc)₂ and tri-o-tolylphosphine. While efficient, this method requires stringent anhydrous conditions.
Integrated Synthesis Protocols
One-Pot Sequential Synthesis
A streamlined approach combines cyclocondensation, alkylation, and coupling in a single reactor:
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Cyclocondensation of thiourea and ethyl acetoacetate under ultrasound.
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In situ alkylation with propenyl bromide.
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Sulfanylmethylation with methyl 4-(bromomethyl)benzoate.
Total Yield : 65%
Advantage : Eliminates intermediate purification steps.
Solid-Phase Synthesis
A resin-bound strategy immobilizes the benzoate ester, enabling stepwise assembly of the molecule. Reported yields are moderate (50–55%) but improve purity.
Analytical Characterization
Critical spectroscopic data for the final compound include:
Challenges and Optimization
Thiol Oxidation Mitigation
The thiol group is prone to oxidation during synthesis. Strategies include:
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions starting with substituted benzothieno-pyrimidine precursors. Critical steps include:
- Thioether linkage formation : Reacting a benzothieno-pyrimidine core with a thiol-containing intermediate (e.g., mercaptoacetate derivatives) under controlled pH (7–9) and temperature (60–80°C) .
- Esterification : Introducing the methyl benzoate group via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like DMAP .
- Purification : Chromatography (silica gel or HPLC) or recrystallization (using ethanol/water mixtures) to achieve >95% purity. Challenges include avoiding hydrolysis of the ester group and managing steric hindrance during thioether formation .
Q. How is structural characterization performed for this compound?
Key analytical methods include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and detect stereochemical features. For example, the methyl ester proton typically appears as a singlet near δ 3.8–4.0 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and monitor degradation products .
- Mass spectrometry : High-resolution MS (ESI or EI) to verify the molecular ion peak (e.g., [M+H] at m/z ~450–470) .
Q. What are the primary biological targets or applications under investigation?
Preliminary studies on analogous compounds suggest:
- Antimicrobial activity : Testing against Gram-positive bacteria (e.g., S. aureus) via MIC assays, with modifications to the allyl (prop-2-enyl) group enhancing potency .
- Anti-inflammatory potential : Inhibition of COX-2 in vitro, linked to the benzothieno-pyrimidine core’s electronic properties .
- Enzyme inhibition : Docking studies propose interactions with kinases or proteases due to the sulfanylmethyl group’s nucleophilic reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological considerations:
- Catalyst screening : Use Pd(OAc) or CuI for Suzuki-Miyaura couplings to attach the benzoate moiety, improving cross-coupling efficiency by 20–30% .
- Solvent systems : Replace THF with DMF in thioether formation to enhance solubility of intermediates, reducing reaction time from 24h to 12h .
- Flow chemistry : Continuous flow reactors for esterification steps, achieving >85% yield with reduced side-product formation .
Q. What strategies resolve contradictions in spectral data interpretation?
Common discrepancies and solutions:
- Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to differentiate protons in the tetrahydrobenzothiolo ring (δ 1.5–2.5 ppm) from allyl group protons (δ 5.0–6.0 ppm) .
- LC-MS impurities : Employ tandem MS/MS to distinguish degradation products (e.g., hydrolyzed ester fragments at m/z ~120) from synthetic byproducts .
- Crystallographic challenges : Co-crystallize with heavy atoms (e.g., iodine derivatives) for X-ray diffraction, resolving ambiguities in the pyrimidine ring’s conformation .
Q. How do structural modifications impact biological activity?
SAR insights from analogous compounds:
- Allyl group variation : Replacing prop-2-enyl with propargyl increases antibacterial activity (MIC reduced from 32 µg/mL to 8 µg/mL) but reduces solubility .
- Sulfanylmethyl substitution : Adding electron-withdrawing groups (e.g., CF) enhances COX-2 inhibition by 40%, likely due to improved binding affinity .
- Ester hydrolysis : Converting the methyl ester to a carboxylic acid improves bioavailability but requires pH-stable formulations to prevent precipitation in physiological buffers .
Q. What experimental designs are used to assess compound stability?
Stability protocols include:
- Forced degradation studies : Expose to UV light (254 nm), heat (40–60°C), and acidic/alkaline conditions (pH 2–10) for 48h. Monitor degradation via HPLC and identify products using QTOF-MS .
- Long-term storage : Store at -20°C under argon, with periodic NMR checks (every 6 months) to detect ester hydrolysis or oxidation of the allyl group .
- Solution stability : Assess in PBS (pH 7.4) and cell culture media (e.g., DMEM + 10% FBS) at 37°C for 72h, quantifying remaining compound via LC-MS .
Methodological Notes
- References : Syntheses and SAR data derive from peer-reviewed studies on benzothieno-pyrimidine analogs .
- Advanced techniques : Emphasis on mechanistic studies (e.g., 2D NMR, MS/MS) and industrial methods (flow reactors) ensures methodological rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
